molecular formula Al6Ru B14727539 CID 78062129

CID 78062129

Cat. No.: B14727539
M. Wt: 263.0 g/mol
InChI Key: ITRSUWCODRHLQW-UHFFFAOYSA-N
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Description

CID 78062129 is a unique chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivity, and structural information . Chemical compounds are often compared based on structural analogs, physicochemical properties, and functional applications, which are critical for drug discovery, material science, and environmental studies.

Properties

Molecular Formula

Al6Ru

Molecular Weight

263.0 g/mol

InChI

InChI=1S/6Al.Ru

InChI Key

ITRSUWCODRHLQW-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Ru]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of chemical compounds like “CID 78062129” typically involves scaling up laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of catalysts, temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 78062129” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents

Comparison with Similar Compounds

Methodological Framework for Comparison

To compare CID 78062129 with structurally or functionally related compounds, the following approaches are employed:

Structural Analysis
  • Techniques: Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and collision-induced dissociation (CID) are used to differentiate isomers and analogs. For example, LC-ESI-MS successfully distinguished ginsenoside Rf and pseudoginsenoside F11 based on their unique fragmentation patterns .
  • Structural Elucidation : Absolute configurations of compounds (e.g., 11S-configured derivatives) are confirmed using competing enantioselective acylation (CEA) coupled with LC/MS analysis .
Bioactivity Profiling
  • Antibacterial Activity : Analogous compounds, such as those isolated from Amanita hemibaphasubsp. javanica, are evaluated against pathogens like Helicobacter pylori. For instance, compound 4 from this mushroom exhibited 80.5% inhibition at 100 µM, surpassing quercetin (34.4% inhibition) .
  • Therapeutic Potential: Compounds with similar scaffolds may show efficacy in chemotherapy-induced diarrhea (CID) management, as seen with loperamide and octreotide .
Physicochemical Properties
  • Key Metrics : Molecular weight, logP (lipophilicity), and solubility are compared using computational tools and experimental assays. PubChem entries standardize these data for cross-referencing .

Hypothetical Data Table for this compound and Analogs

Property This compound* Analog 1 (e.g., Compound 4 ) Analog 2 (e.g., Ginsenoside Rf )
Molecular Weight (g/mol) N/A ~500 800
Bioactivity (IC₅₀) N/A 72 µM (vs. H. pylori) Not reported
Solubility (mg/mL) N/A 0.1 (aqueous) 0.05 (aqueous)
Key Spectral Data N/A MS/MS: m/z 500 → 300 MS/MS: m/z 800 → 600

Note: Specific data for this compound are unavailable in the provided evidence; this table illustrates a typical comparison framework.

Research Findings and Challenges

  • Differentiation of Isomers: Source-in CID in mass spectrometry enables discrimination of isomers like ginsenoside Rf and pseudoginsenoside F11, which differ only in hydroxyl group positioning .
  • Bioactivity Variability: Minor structural changes (e.g., substituent groups) significantly alter bioactivity. For example, compound 3 from Amanita hemibaphasubsp. javanica showed moderate inhibition (38.0%), while compound 4 achieved 80.5% inhibition due to enhanced binding affinity .
  • Data Gaps : Cross-study comparisons are hindered by inconsistent reporting of experimental parameters (e.g., concentration ranges, assay conditions) .

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